

# Methyl Cyanoacetate: A Technical Guide to Its Properties and Versatile Reactivity

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Methyl cyanoacetate*

Cat. No.: *B150501*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

**Methyl cyanoacetate** (MCA) is a pivotal organic compound that serves as a versatile building block in a myriad of synthetic transformations.<sup>[1][2]</sup> Its unique structure, featuring an active methylene group flanked by a nitrile and an ester, imparts a rich and varied chemical reactivity. This technical guide provides an in-depth overview of the physicochemical properties, core reactivity, and significant reactions of **methyl cyanoacetate**, with a focus on its applications in the synthesis of pharmaceutically relevant scaffolds.

## Physicochemical and Spectroscopic Properties

**Methyl cyanoacetate** is a clear, colorless to slightly yellow liquid.<sup>[1][2]</sup> It is miscible with organic solvents like ethanol and ether but has limited solubility in water.<sup>[3][4]</sup> A comprehensive summary of its physical and spectroscopic properties is provided below for reference.

Table 1: Physicochemical Properties of **Methyl Cyanoacetate**

Property	Value	Reference
CAS Number	105-34-0	[4]
Molecular Formula	C4H5NO2	[1]
Molecular Weight	99.09 g/mol	[5]
Melting Point	-13 °C	[6]
Boiling Point	204-207 °C	[6]
Density	1.123 g/mL at 25 °C	[6]
Refractive Index (n20/D)	1.417	
Vapor Pressure	0.2 mmHg at 20 °C	[3]
Vapor Density	3.41 (vs. air)	[3]
Flash Point	>110 °C (>230 °F)	[3][4]
Water Solubility	54 g/L at 20 °C	[2][3]

Table 2: Spectroscopic Data for **Methyl Cyanoacetate**

Spectrum Type	Key Peaks / Shifts	Reference
<sup>1</sup> H NMR (CDCl <sub>3</sub> )	δ 3.81 (s, 3H, -OCH <sub>3</sub> ), 3.50 (s, 2H, -CH <sub>2</sub> -)	[7][8]
<sup>13</sup> C NMR	δ 163.5 (C=O), 113.8 (C≡N), 53.5 (-OCH <sub>3</sub> ), 25.0 (-CH <sub>2</sub> -)	[8]
IR (liquid film)	~2966 cm <sup>-1</sup> (C-H stretch), ~2260 cm <sup>-1</sup> (C≡N stretch), ~1750 cm <sup>-1</sup> (C=O stretch)	[9]
Mass Spectrum	Molecular Ion (m/z): 99.03	[5]

## Core Reactivity and Reaction Mechanisms

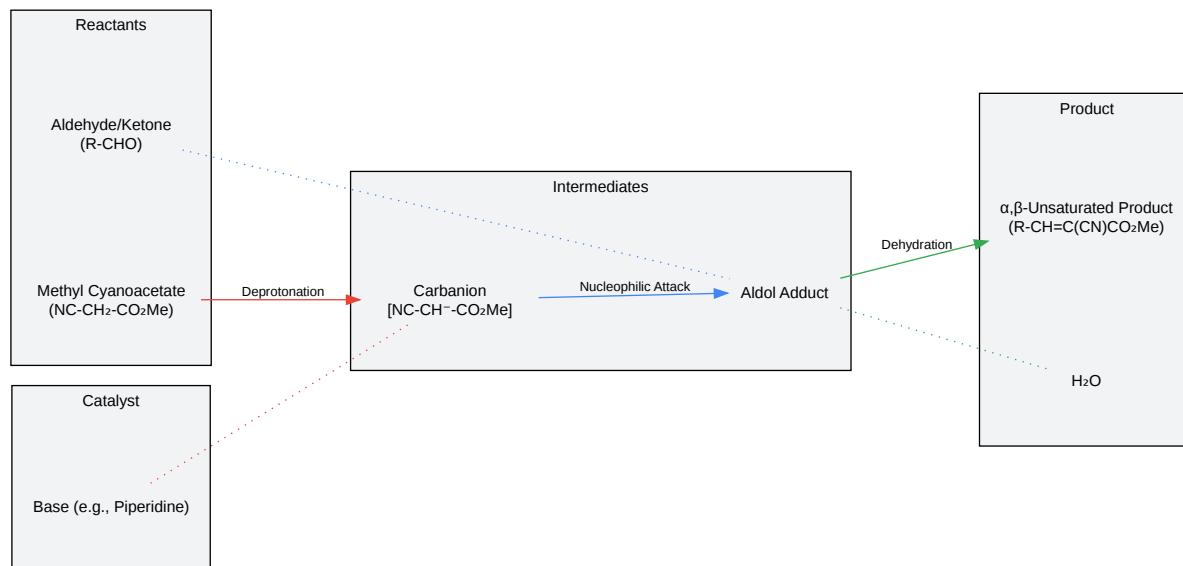
The reactivity of **methyl cyanoacetate** is dominated by its active methylene group (-CH<sub>2</sub>-) and the electrophilic character of the nitrile and ester groups. The protons of the methylene group are acidic ( $pK_a \approx 11$  in DMSO) due to the electron-withdrawing effects of the adjacent cyano and ester functionalities, making this position a potent nucleophile in base-catalyzed reactions.

This dual functionality allows **methyl cyanoacetate** to participate in a wide array of classical and multicomponent reactions, which are instrumental in the synthesis of complex heterocyclic compounds.<sup>[1][10]</sup>

## Key Synthetic Applications and Protocols

**Methyl cyanoacetate** is a cornerstone intermediate for synthesizing diverse molecular architectures, including  $\alpha,\beta$ -unsaturated systems and various heterocycles like thiophenes, pyridines, and pyrimidines.<sup>[1][10]</sup>

The Knoevenagel condensation is a fundamental reaction involving the base-catalyzed condensation of the active methylene group of **methyl cyanoacetate** with an aldehyde or ketone to form an  $\alpha,\beta$ -unsaturated product, often referred to as an alkylidene cyanoacetate.<sup>[11][12]</sup> This reaction is a vital method for C-C bond formation.<sup>[11]</sup>



[Click to download full resolution via product page](#)

**Caption:** Knoevenagel condensation workflow. (Within 100 characters)

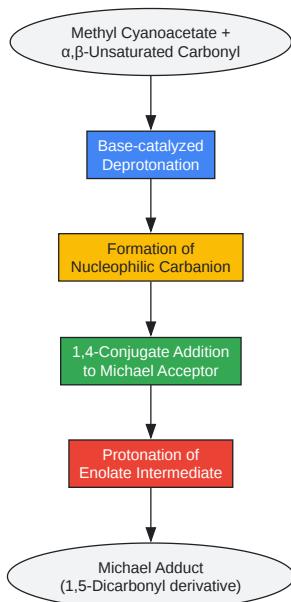
Table 3: Representative Knoevenagel Condensations with **Methyl Cyanoacetate**

Aldehyde	Catalyst	Solvent	Temp. (°C)	Time	Yield (%)	Reference
Aromatic Aldehydes	Piperidine	Ethanol	Reflux	2-6 h	80-95	[13]
Aromatic Aldehydes	Triethylamine	Acetonitrile	Room Temp	1-4.5 h	92-99	[13]
Aromatic Aldehydes	DABCO/[H yEtPy]Cl	H <sub>2</sub> O	50	5-40 min	83-99	[12]
Aromatic Aldehydes	MgC <sub>2</sub> O <sub>4</sub> /Si O <sub>2</sub>	Solvent-free (MW)	-	Short	Excellent	[11]

#### Experimental Protocol: General Knoevenagel Condensation[13]

- Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, add the aldehyde (1.0 mmol), **methyl cyanoacetate** (1.1 mmol), and the chosen solvent (e.g., ethanol, 10 mL).
- Catalyst Addition: Add a catalytic amount of a base (e.g., piperidine, 0.1 mmol) to the reaction mixture.
- Reaction: Stir the mixture at the appropriate temperature (room temperature to reflux) and monitor the reaction's progress using Thin Layer Chromatography (TLC).
- Work-up: Upon completion, cool the reaction mixture. If a precipitate forms, filter the solid product and wash it with a cold solvent. If no precipitate is formed, evaporate the solvent under reduced pressure.
- Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure α,β-unsaturated compound.

In the Michael or 1,4-conjugate addition, the carbanion generated from **methyl cyanoacetate** acts as a "Michael donor" and adds to an α,β-unsaturated compound (the "Michael acceptor"). [14] This reaction is a powerful tool for forming 1,5-dicarbonyl compounds or their equivalents, which are valuable synthetic intermediates.[14][15]



[Click to download full resolution via product page](#)

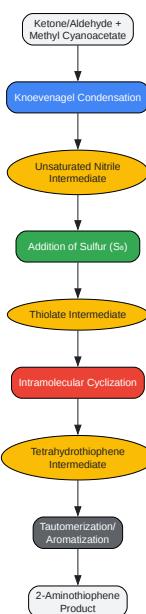
**Caption:** Logical workflow for the Michael Addition reaction. (Within 100 characters)

Experimental Protocol: Michael Addition with α,β-Unsaturated Sulfones[15]

- Reaction Setup: In a flask, dissolve **methyl cyanoacetate** (0.015 mol) in methyl ethyl ketone (MEK, 25 mL) and add potassium carbonate (0.01 mol). Cool the mixture to 5-10 °C.
- Addition of Acceptor: Add the α,β-unsaturated sulfone (0.01 mol) to the cooled mixture.
- Reaction: Stir the reaction mixture for 2-3 hours at 5-10 °C.
- Work-up: Dilute the mixture with water and extract the product with dichloromethane (CH<sub>2</sub>Cl<sub>2</sub>).

- Purification: Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ). Remove the solvent under vacuum to yield the crude product, which can be further purified by column chromatography.

The Gewald reaction is a multicomponent condensation that produces highly substituted 2-aminothiophenes.<sup>[16]</sup> In a typical setup, **methyl cyanoacetate** reacts with a ketone or aldehyde and elemental sulfur in the presence of a base.<sup>[16][17]</sup> This reaction is highly valued in medicinal chemistry due to the prevalence of the 2-aminothiophene scaffold in biologically active molecules.<sup>[18][19]</sup>



[Click to download full resolution via product page](#)

**Caption:** Proposed reaction pathway for the Gewald Synthesis. (Within 100 characters)

Experimental Protocol: Three-Component Gewald Reaction<sup>[19]</sup>

- Reactant Preparation: In a suitable reaction vessel, mix the aldehyde or ketone (1.0 equiv), **methyl cyanoacetate** (1.0 equiv), elemental sulfur (1.0 equiv), and a base such as triethylamine (1.0 equiv).
- Solvent: Add ethanol as the solvent.
- Reaction: Stir the mixture at room temperature. The reaction is typically complete within a few hours, and the product often precipitates from the solution.[18]
- Isolation: Collect the precipitated product by simple filtration.
- Purification: Wash the collected solid with a cold solvent and, if necessary, recrystallize from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain the pure 2-aminothiophene derivative.[18]

The Biginelli reaction is a one-pot, three-component synthesis of 3,4-dihydropyrimidin-2(1H)-ones or their thione analogues.[20] While the classic reaction uses a  $\beta$ -ketoester like ethyl acetoacetate, variations using **methyl cyanoacetate** have been developed to produce highly functionalized pyrimidine derivatives, which are of significant interest in drug discovery.[21][22]

#### Experimental Protocol: Biginelli-type Synthesis of Pyrimidinones[21]

- Reaction Setup: A solution of an aromatic aldehyde (2 mmol), urea or thiourea (3 mmol), ethyl or **methyl cyanoacetate** (2 mmol), and a catalyst (e.g., TMSCl, 0.2 mmol) is prepared in acetonitrile (10 mL).
- Reaction: The mixture is heated under reflux, and the reaction progress is monitored by TLC until the aldehyde is consumed.
- Work-up: The reaction mixture is cooled and poured into cold water (20 mL), followed by stirring for 15 minutes.
- Isolation: The resulting precipitate is collected by filtration and washed with cold water and then with 90% ethanol to yield the pure product.

This reaction provides a route to substituted 2,6-dihydroxypyridine derivatives (which exist as 2-pyridones).[23][24] An advanced, greener version involves the three-component

condensation of a 1,3-dicarbonyl compound, an alkyl cyanoacetate (like **methyl cyanoacetate**), and an ammonium source in an aqueous medium.[23]

Experimental Protocol: Three-Component Guareschi-Thorpe Synthesis[23]

- Reaction Mixture: Prepare a mixture of a 1,3-dicarbonyl compound (1 mmol), **methyl cyanoacetate** (1 mmol), and ammonium carbonate (2 mmol).
- Solvent: Add a mixture of ethanol (1 mL) and water (4 mL) as the solvent.
- Reaction: Heat the mixture at 80 °C for the required time (typically monitored by TLC).
- Work-up: After cooling the reaction mixture, add water (5 mL) and acidify with 2M HCl to a pH of approximately 3.
- Isolation: The precipitated solid is filtered, washed with water, and dried to afford the desired hydroxy-cyanopyridine product.

## Applications in Drug Development

**Methyl cyanoacetate** is a crucial intermediate in the synthesis of pharmaceuticals and biologically active compounds.[2][10][25] Its derivatives are integral to:

- DPP-IV Inhibitors: Used in synthesizing compounds like Methyl 2-Amino-4-trifluoromethylthiophene-3-carboxylate, a key intermediate for drugs targeting type-2 diabetes.[2][10]
- Anti-inflammatory Agents: The core structure of **methyl cyanoacetate** is used to build molecules with anti-inflammatory properties.[26]
- Heterocyclic Scaffolds: It provides access to a wide library of pyridine, pyrimidine, and thiophene derivatives, which are common pharmacophores in medicinal chemistry.[17][18][23]
- Other Applications: It also serves as an intermediate for  $\alpha$ -cyanoacrylates (used in adhesives), malononitrile, dyes, and UV absorbers.[1][2][4]

This guide highlights the fundamental properties and extensive synthetic utility of **methyl cyanoacetate**. Its ability to participate in diverse and powerful chemical transformations solidifies its role as an indispensable tool for chemists in research and industry.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [sanjaychemindia.com](http://sanjaychemindia.com) [sanjaychemindia.com]
- 2. Cas 105-34-0,Methyl cyanoacetate | lookchem [lookchem.com]
- 3. Methyl Cyanoacetate [chembk.com]
- 4. [manavchem.com](http://manavchem.com) [manavchem.com]
- 5. Methyl cyanoacetate | C4H5NO2 | CID 7747 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Methyl cyanoacetate 99 105-34-0 [sigmaaldrich.com]
- 7. Methyl cyanoacetate(105-34-0) 1H NMR [m.chemicalbook.com]
- 8. [spectratabase.com](http://spectratabase.com) [spectratabase.com]
- 9. [cdnsciencepub.com](http://cdnsciencepub.com) [cdnsciencepub.com]
- 10. Methyl cyanoacetate | 105-34-0 [chemicalbook.com]
- 11. [researchgate.net](http://researchgate.net) [researchgate.net]
- 12. DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter - RSC Advances (RSC Publishing)  
DOI:10.1039/C8RA06506C [pubs.rsc.org]
- 13. [benchchem.com](http://benchchem.com) [benchchem.com]
- 14. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 15. [nopr.niscpr.res.in](http://nopr.niscpr.res.in) [nopr.niscpr.res.in]
- 16. Gewald Reaction [organic-chemistry.org]
- 17. [derpharmacemica.com](http://derpharmacemica.com) [derpharmacemica.com]
- 18. [arkat-usa.org](http://arkat-usa.org) [arkat-usa.org]

- 19. Cyanoacetamide MCR (III): Three-Component Gewald Reactions Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 21. journals.iau.ir [journals.iau.ir]
- 22. Efficient Rapid Access to Biginelli for the Multicomponent Synthesis of 1,2,3,4-Tetrahydropyrimidines in Room-Temperature Diisopropyl Ethyl Ammonium Acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04590K [pubs.rsc.org]
- 24. 2-Pyridone - Wikipedia [en.wikipedia.org]
- 25. nbinno.com [nbinno.com]
- 26. Actylis - Methyl Cyanoacetate - Catalyst - Anti-Inflammatory [solutions.actylis.com]
- To cite this document: BenchChem. [Methyl Cyanoacetate: A Technical Guide to Its Properties and Versatile Reactivity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b150501#novel-properties-and-reactions-of-methyl-cyanoacetate]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)